An In-depth Technical Guide to the Chemical Properties of Nitrazine Yellow
An In-depth Technical Guide to the Chemical Properties of Nitrazine Yellow
For Researchers, Scientists, and Drug Development Professionals
Nitrazine Yellow, also known as Phenaphthazine or by its Colour Index name C.I. 14890, is a pH-sensitive azo dye widely utilized in various scientific and medical applications.[1][2][3] Its distinct and rapid color change within a narrow pH range makes it an invaluable tool for determining the acidity or basicity of a solution. This technical guide provides a comprehensive overview of the core chemical properties of Nitrazine Yellow, detailed experimental protocols for its use as a pH indicator, and visualizations of its mechanism of action and experimental workflows.
Core Chemical and Physical Properties
Nitrazine Yellow is an organic compound classified as an azo dye.[4] It typically presents as a bordeaux to brown or brownish-red powder.[1][5][6] The fundamental properties of Nitrazine Yellow are summarized in the table below, providing a quantitative look at its key characteristics.
| Property | Value | Citations |
| Synonyms | Phenaphthazine, Nitrazine paper, 2-(2,4-Dinitrophenylazo)-1-naphthol-3,6-disulfonic acid disodium (B8443419) salt, C.I. 14890 | [1][2][3][4] |
| CAS Number | 5423-07-4 | [1][2][3][4][7] |
| Molecular Formula | C₁₆H₈N₄Na₂O₁₁S₂ | [8] |
| Molecular Weight | 542.36 g/mol | |
| Appearance | Bordeaux to brown, yellow-orange, or brownish-red powder | [1][5][7][9] |
| Melting Point | >250°C | [7][9] |
| Storage Temperature | Room temperature or 2-8°C | [2][7] |
Solubility and Solution Stability
The solubility of Nitrazine Yellow is a critical factor for its application in aqueous and non-aqueous systems. It is soluble in water, as well as in dilute acids, dilute alkalis, and acetic acid ethanol.[1][7][9] For preparing stock solutions, specific concentrations have been established.
| Solvent | Solubility | Notes | Citations |
| Water | 1 mg/mL; up to 10 mg/mL | Ultrasonic assistance may be required. | [2][7] |
| DMSO | 50 mg/mL | Ultrasonic assistance is needed. Use newly opened, hygroscopic DMSO for best results. | [2] |
Stock Solution Stability:
-
-80°C: Stable for up to 6 months.[2]
-
-20°C: Stable for up to 1 month. Solutions should be sealed and protected from moisture.[2]
pH Indicator Properties
The primary application of Nitrazine Yellow is as a pH indicator. It exhibits a distinct color transition over a relatively narrow and near-neutral pH range. This makes it particularly useful in biological and clinical settings, such as testing vaginal pH to detect amniotic fluid leakage or performing fecal pH tests.[1]
| Indicator Property | Value | Citations |
| pH Transition Range | 6.0 – 7.2 | [5][7] |
| Color Change | Bright Yellow (pH ≤ 6.0) to Bright Blue (pH ≥ 7.2) | [5][7] |
| Intermediate Colors | A grayish-blue color may be observed at a pH of 7.0. The transition from yellow to blue occurs progressively within the specified range. | [10][11] |
Spectral Properties
The spectral characteristics of Nitrazine Yellow are fundamental to its function as a colorimetric indicator. Its maximum absorption wavelength (λmax) is a key parameter for spectrophotometric analysis.
| Spectral Property | Value | Conditions | Citations |
| λmax | 586 nm | In 0.1 M NaOH | [1][5][7] |
| Molar Extinction Coefficient (ε) | ≥35,000 L·mol⁻¹·cm⁻¹ | At 587-591 nm in 0.1 M NaOH (0.01 g/L) | [7] |
Mechanism of Action: Azo-Hydrazone Tautomerism
The halochromism (pH-dependent color change) of Nitrazine Yellow is a result of a molecular rearrangement known as azo-hydrazone tautomerism.[12][13] In neutral to acidic conditions, the more stable form is the hydrazone tautomer, which appears yellow. As the pH increases and the solution becomes more alkaline, the molecule is deprotonated, leading to a shift in equilibrium towards the azo tautomer. This deprotonated azo form is blue, and its formation results in a bathochromic shift (a shift in absorption to a longer wavelength), which is perceived as a change in color.[12]
Caption: Azo-hydrazone tautomerism of Nitrazine Yellow.
Experimental Protocols
Preparation of a Nitrazine Yellow Indicator Solution
This protocol outlines the steps for preparing a standard aqueous solution of Nitrazine Yellow for pH testing.
Materials:
-
Nitrazine Yellow powder (CAS 5423-07-4)
-
Deionized or distilled water
-
Volumetric flask
-
Magnetic stirrer and stir bar (optional)
-
Ultrasonic bath (recommended for higher concentrations)
-
0.22 µm syringe filter (for sterile applications)
Procedure:
-
Weighing: Accurately weigh the desired amount of Nitrazine Yellow powder. For a standard 1 mg/mL solution, weigh 10 mg of powder for 10 mL of final solution.
-
Dissolving: Add the powder to the volumetric flask. Fill the flask approximately halfway with deionized water.
-
Mixing: Agitate the solution gently until the powder is fully dissolved. A magnetic stirrer can be used for this purpose. For concentrations above 1 mg/mL, sonication may be necessary to achieve complete dissolution.[2]
-
Dilution: Once dissolved, add deionized water to the calibration mark on the volumetric flask.
-
Final Mixing: Invert the flask several times to ensure the solution is homogeneous.
-
Sterilization (Optional): For biological applications requiring sterility, filter the final solution through a 0.22 µm filter into a sterile container.[2]
-
Storage: Store the prepared solution in a well-sealed container, following the stability guidelines outlined in Section 2.
General Workflow for pH Measurement
This section describes the general workflow for using a prepared Nitrazine Yellow indicator solution or commercially available Nitrazine paper to determine the pH of a sample.
Caption: Experimental workflow for pH measurement.
Safety and Handling
According to Safety Data Sheets (SDS), Nitrazine Yellow is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard.[3][14][15] However, standard laboratory safety practices should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[15] Avoid inhalation of dust by handling the powder in a well-ventilated area.[14] In case of fire, thermal decomposition can produce irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[3] The material is stable under normal storage conditions but may react violently with strong oxidizers.[15]
References
- 1. Nitrazine Yellow | 5423-07-4 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. Nitrazine Yellow - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5423-07-4 CAS | NITRAZINE YELLOW | Biological Stains and Dyes | Article No. 04917 [lobachemie.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Nitrazine Yellow CAS#: 5423-07-4 [m.chemicalbook.com]
- 8. NITRAZINE YELLOW | 5423-07-04 | MSDS and Specifications of NITRAZINE YELLOW [molychem.net]
- 9. Nitrazine Yellow CAS 5423-07-4 C. I. 14890 Nitrazol Yellow - Nitrazine Yellow and 5423-07-4 [surest.en.made-in-china.com]
- 10. vendart.com.au [vendart.com.au]
- 11. esslabshop.com [esslabshop.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemicalbook.com [chemicalbook.com]
- 15. carlroth.com [carlroth.com]
